(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and molecules with benzylthio or methoxyphenyl groups. Examples include:
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide
- 2-((4-chlorobenzyl)oxy)-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)benzohydrazide .
Uniqueness
The uniqueness of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRSTKBSDKOUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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